molecular formula C19H22N2O4S B2661768 N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 921999-61-3

N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2661768
CAS No.: 921999-61-3
M. Wt: 374.46
InChI Key: QFAPXFKYRYBLEW-UHFFFAOYSA-N
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Description

N-(2-(Indolin-1-ylsulfonyl)ethyl)-2-(o-tolyloxy)acetamide is a synthetic organic compound of interest in medicinal chemistry and chemical biology research. Its molecular structure incorporates an indoline sulfonamide group linked to an o-tolyloxy acetamide moiety. Compounds with sulfonamide functionalities are frequently investigated for their potential to interact with various enzymes and cellular receptors . Similarly, acetamide derivatives are common scaffolds in the development of pharmacological tools and have been explored in preliminary studies for a range of biological activities, including anticonvulsant and antidepressant effects in animal models . Researchers may utilize this compound as a building block or intermediate in the synthesis of more complex molecules or as a reference standard in analytical studies. All biological or pharmacological data, if any, are preliminary and require further validation. This product is intended for use by qualified laboratory professionals only. It is strictly for research purposes and is not labeled for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-15-6-2-5-9-18(15)25-14-19(22)20-11-13-26(23,24)21-12-10-16-7-3-4-8-17(16)21/h2-9H,10-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAPXFKYRYBLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(o-tolyloxy)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes:

    Formation of Indoline Sulfonyl Intermediate: Indoline is reacted with a sulfonyl chloride in the presence of a base such as triethylamine to form the indoline sulfonyl intermediate.

    Alkylation: The indoline sulfonyl intermediate is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Acylation: The resulting compound undergoes acylation with o-tolyloxyacetyl chloride in the presence of a base to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or acetamide groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted indoline or acetamide derivatives.

Scientific Research Applications

Antitumor Activity

N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(o-tolyloxy)acetamide has been investigated for its antitumor properties. Compounds with similar structures have demonstrated significant activity against various solid tumors, including colorectal and lung cancers. Research indicates that such compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival .

Modulation of ABC Transporters

The compound serves as a modulator of ATP-binding cassette (ABC) transporters, which are crucial in drug resistance mechanisms in cancer therapy. By inhibiting these transporters, the compound may enhance the efficacy of chemotherapeutic agents, making it a valuable candidate for combination therapies aimed at overcoming drug resistance .

Anti-inflammatory Properties

Recent studies suggest that derivatives of indole compounds exhibit anti-inflammatory effects by selectively inhibiting cyclooxygenase (COX) enzymes. The compound's structure suggests potential as a COX-II inhibitor, which could provide therapeutic benefits in treating inflammatory diseases without the gastrointestinal side effects associated with non-selective COX inhibitors .

Case Studies and Research Findings

StudyFocusFindings
Modulation of ABC TransportersDemonstrated that compounds structurally related to this compound can effectively inhibit ABC transporters, enhancing drug sensitivity in resistant cancer cells.
Antitumor EfficacyReported significant antitumor activity against colorectal and lung cancers, highlighting its potential in combination with existing chemotherapeutics.
Anti-inflammatory ActivityFound that similar indole derivatives showed promise as selective COX-II inhibitors, suggesting potential applications in managing chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(o-tolyloxy)acetamide, we compare it with structurally related compounds from the evidence, focusing on substituent effects and biological implications.

Table 1: Structural and Functional Comparison

Compound Name / ID (Reference) Key Structural Features Molecular Weight (g/mol) Biological Activity / Notes
This compound (Target) Indoline sulfonyl, o-tolyloxy, acetamide ~370 (estimated) Hypothesized enzyme modulation due to sulfonyl group; steric effects from o-tolyloxy
KCH-1521 () N-Acylurea, benzodioxoloxy, indol-3-yl ~400 (estimated) Talin modulator in HUVECs; benzodioxol enhances π-π stacking
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide () Acetylphenoxy, o-tolyl 283.32 Safety profile indicates moderate toxicity; acetyl group may increase reactivity
N-[2-((N,4-Dimethylphenyl)sulfonamido)ethyl]acetamide () Sulfonamido, m-tolyl ~340 (estimated) Sulfonamido group may enhance hydrogen bonding; m-tolyl reduces steric hindrance
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide () Morpholino, chlorophenyl-thiazol ~350 (estimated) Enhanced solubility from morpholino; chlorine increases lipophilicity
Compound M () Naphthylamino, 2-oxoindolin-3-ylidene ~400 (estimated) Antibacterial activity; naphthyl group may improve membrane penetration

Key Observations

Sulfonyl vs. Sulfonamido Groups: The target compound’s indoline sulfonyl group (vs. Sulfonamides (e.g., –7) may exhibit stronger hydrogen-bonding capacity due to the NH group, whereas sulfonyl groups enhance rigidity .

Aromatic Substituent Effects: The o-tolyloxy group in the target compound introduces significant steric hindrance compared to m-tolyl () or benzodioxol (). This may reduce off-target interactions but limit solubility .

Heterocyclic Moieties: Indoline sulfonyl (target) vs. indol-3-yl (): The saturated indoline ring in the target compound may reduce π-stacking interactions but improve metabolic stability .

Biological Activity: While the target compound’s activity is undefined, structurally related compounds show diverse applications: talin modulation (), antibacterial effects (), and enzyme inhibition (–8).

Biological Activity

N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(o-tolyloxy)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an indoline moiety linked to a sulfonyl group and an o-tolyloxy acetamide structure. Its molecular formula is C18H20N2O3S, with a molecular weight of approximately 348.43 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • COX Inhibition : It has been studied for its potential as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. Inhibition of COX-II can lead to reduced production of pro-inflammatory prostaglandins, thereby alleviating inflammation-related symptoms .
  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress, which is linked to various chronic diseases .

Anti-inflammatory Activity

Research indicates that this compound demonstrates significant anti-inflammatory effects. A study reported that it reduced inflammation markers in animal models, showcasing its potential as a therapeutic agent for conditions like arthritis and other inflammatory diseases.

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. For instance, it has shown cytotoxic effects against various cancer cell lines, including lung adenocarcinoma and breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

  • In Vivo Studies : In a study involving mice with induced inflammation, treatment with this compound resulted in a significant decrease in paw edema compared to the control group. The compound was administered at varying doses, with the highest dose showing the most pronounced effect.
  • Cell Line Studies : In vitro assays using human cancer cell lines revealed that the compound inhibited cell proliferation effectively at concentrations as low as 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced paw edema in mice
AntioxidantScavenging of free radicals
AnticancerInduced apoptosis in cancer cell lines

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